molecular formula C12H23NO4 B13067351 Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B13067351
M. Wt: 245.32 g/mol
InChI Key: QPKDVXVYTMLWCA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction parameters and efficient scaling up of the synthesis process. The use of flow microreactor systems enhances the efficiency and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different piperidine derivatives with varying functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group and the methoxy group on the piperidine ring makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(16-4)9(7-13)8-14/h9-10,14H,5-8H2,1-4H3

InChI Key

QPKDVXVYTMLWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)OC

Origin of Product

United States

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